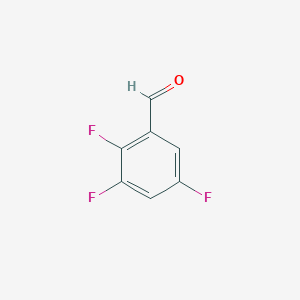

2,3,5-Trifluorobenzaldehyde

説明

特性

IUPAC Name |

2,3,5-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUNVQGCKIBORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380306 | |

| Record name | 2,3,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126202-23-1 | |

| Record name | 2,3,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluorobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trifluorobenzaldehyde, a halogenated aromatic aldehyde, serves as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the trifluoro-substitution pattern on the benzene ring, make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, discusses plausible synthetic strategies, explores its applications in research and drug development, and outlines essential safety and handling protocols. The objective is to equip researchers and chemical professionals with the foundational knowledge required to effectively and safely utilize this versatile reagent in their work.

Core Identification and Chemical Properties

The unambiguous identification of a chemical compound is paramount for reproducibility and safety in research. The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

This unique numerical identifier distinguishes it from all other known chemical substances. Its fundamental properties are summarized below.

Nomenclature and Structural Identifiers

Caption: Chemical structure and key identifiers of this compound.

Physicochemical Data

The physical properties of this compound are essential for designing experimental setups, particularly for reaction temperature control and purification procedures.

| Property | Value | Source |

| Boiling Point | 165 °C (lit.) | [2][4] |

| Density | 1.407 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.478 (lit.) | [2][4] |

| Flash Point | 57.8 °C (136.0 °F) - closed cup | [2] |

| Appearance | Colorless to light orange liquid | [5][6] |

| Odor | Pungent | [6] |

Synthesis Strategies: A Mechanistic Perspective

While specific, detailed industrial synthesis routes for this compound are proprietary, its synthesis can be conceptualized from common precursors in fluorochemistry. Fluorinated benzaldehydes are generally synthesized via methods such as the oxidation of corresponding benzyl alcohols or the formylation of a fluorinated benzene ring.[7][8]

A plausible approach involves the formylation of 1,2,4-trifluorobenzene. The causality behind this choice is the availability of the starting material and the relative reactivity of the ring positions. The formylation reaction, often achieved using a strong base like lithium diisopropylamide (LDA) followed by a formylating agent like N,N-dimethylformamide (DMF), is a robust method for introducing an aldehyde group onto an aromatic ring.[7]

Caption: Conceptual workflow for the synthesis of this compound.

This process is self-validating as the progress can be monitored at each stage using standard analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the desired intermediates and final product.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of both the aldehyde group and the aromatic ring, opening unique synthetic pathways.

Role as a Synthetic Building Block

Fluorinated benzaldehydes are crucial intermediates in the synthesis of pesticides, medicines, and dyes.[7] The aldehyde functional group is a gateway to a vast array of chemical transformations, including:

-

Reductive Amination: To form benzylamines, which are common scaffolds in pharmaceutical compounds.

-

Wittig Reaction: To create fluorinated stilbene derivatives.

-

Grignard and Organolithium Additions: To generate secondary alcohols, which can be further oxidized or elaborated.

-

Condensation Reactions: Such as Knoevenagel or Aldol condensations, to build molecular complexity.

The fluorine substituents are not merely passive spectators. They enhance the metabolic stability and binding affinity of target molecules by modifying their lipophilicity and electronic profile—a cornerstone of modern drug design.

Caption: Role of this compound as a precursor in synthetic pathways.

Case Study: Synthesis of Fluorinated Heterocycles

A representative application is the synthesis of fluorinated heterocyclic compounds. For instance, similar trifluorobenzaldehydes are used to synthesize pyrano-pyridine derivatives.[9] This involves multi-step sequences where the aldehyde is first converted into an intermediate that can undergo cyclization. The fluorine atoms are carried through the synthesis to become integral parts of the final biologically active molecule.

Analytical and Spectroscopic Data

Characterization is crucial for verifying the purity and identity of this compound. Spectroscopic data is available from various sources.

-

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) FT-IR spectrum is available, which can be used to identify the characteristic carbonyl (C=O) stretch of the aldehyde and the C-F stretches of the fluoroaromatic system.[3][5] This data is often sourced from suppliers like Alfa Aesar and compiled in databases such as SpectraBase.[5]

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is mandatory to ensure laboratory safety.

Hazard Identification and Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | GHS Category | Description |

| Flammable Liquids | Category 3 | A flammable liquid and vapor.[2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][10] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[2][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][6] |

Signal Word: Warning [2]

Recommended Experimental Protocol: Safe Handling Workflow

The following step-by-step protocol ensures a self-validating system for safe handling.

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a respirator with a suitable filter for organic vapors (e.g., type ABEK EN14387).[2]

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling and Dispensing:

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

-

References

- 1. scbt.com [scbt.com]

- 2. 2,3,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. Page loading... [guidechem.com]

- 8. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. 2,4,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3,5-Trifluorobenzaldehyde

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The unique physicochemical effects of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 2,3,5-Trifluorobenzaldehyde emerges as a highly valuable and versatile building block in this context. Its trifluorinated phenyl ring, combined with the reactive aldehyde functionality, offers a dual platform for sophisticated molecular engineering. This guide provides an in-depth examination of the core physical and chemical properties of this compound, offering field-proven insights and protocols for its effective use in research and development.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. The physical constants of this compound dictate its handling, reaction conditions, and purification strategies.

Identification and Structural Characteristics

-

IUPAC Name: this compound

-

CAS Number: 126202-23-1

-

Molecular Formula: C₇H₃F₃O[1]

-

Molecular Weight: 160.09 g/mol

-

Structure:

Caption: Chemical structure of this compound.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound, which are essential for process design, safety assessments, and purification protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 165 °C (at atmospheric pressure) | [3] |

| Melting Point | < 25 °C (Not explicitly found, inferred) | [4] |

| Density | 1.407 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.478 | [3] |

| Flash Point | 57.8 °C (136.0 °F) - Closed Cup | |

| Enthalpy of Vaporization | 37.975 kJ/mol (at boiling point) | [3] |

| Solubility | Immiscible with water; soluble in common organic solvents (e.g., DMSO, alcohols, ethers, halogenated hydrocarbons). | [5][6] |

Insight: The relatively high boiling point and density are characteristic of fluorinated aromatic compounds, resulting from increased molecular weight and strong intermolecular forces. The flash point of 57.8 °C classifies it as a flammable liquid, necessitating careful handling away from ignition sources. While a precise melting point is not documented, related isomers are liquids at room temperature, and it is field experience that this compound is handled as a liquid under standard laboratory conditions.[4][7]

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is non-negotiable for identity confirmation and purity assessment. Below is a summary of the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Rationale & Causality |

|---|---|---|---|

| ¹H NMR | ~10.2 (s, 1H) | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |

| ~7.5-7.8 (m, 2H) | J(H,F) ≈ 2-10 Hz | The two aromatic protons are deshielded by the aldehyde and fluorine atoms and will show complex splitting due to H-H and H-F coupling. | |

| ¹³C NMR | ~188-192 | - | The aldehyde carbonyl carbon is significantly deshielded. |

| ~110-165 | J(C,F) ≈ 240-270 Hz (direct); 15-30 Hz (geminal); 2-10 Hz (meta/para) | The six aromatic carbons will appear as doublets or triplets of doublets due to C-F coupling. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants. |

| ¹⁹F NMR | -110 to -170 | J(F,F) ≈ 5-20 Hz; J(F,H) ≈ 2-10 Hz | The three distinct fluorine atoms will appear in the typical aromatic fluorine region, showing coupling to each other and to the aromatic protons.[10][11] |

Insight: The true utility of NMR lies not just in confirming presence, but in assessing purity. The absence of signals in the aliphatic region (0.5-4.0 ppm), apart from potential solvent impurities, is a key indicator of compound integrity. ¹⁹F NMR is particularly powerful for fluorinated compounds, as the wide chemical shift range and sensitivity make it an excellent tool for identifying isomers and fluorine-containing impurities.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups.

-

~1700-1720 cm⁻¹ (strong, sharp): This is the characteristic C=O stretch of the aromatic aldehyde. Its position and intensity are primary identifiers.

-

~2820 cm⁻¹ and ~2720 cm⁻¹ (medium, sharp): These two peaks are the Fermi resonance doublet for the aldehyde C-H stretch, a definitive feature for aldehydes.

-

~1100-1300 cm⁻¹ (strong, broad): This region will contain multiple strong C-F stretching vibrations, confirming the fluorination of the aromatic ring.

-

~1450-1600 cm⁻¹: Aromatic C=C stretching vibrations.

A reference ATR-IR spectrum is available for confirmation.[2][12]

Handling, Storage, and Quality Control Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous, self-validating protocols. The safety and success of any experiment begin here.

Safety and Handling Workflow

This compound is a flammable liquid and an irritant. Adherence to a strict handling protocol is mandatory.

Caption: Mandatory workflow for the safe handling of this compound.

Protocol Steps:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.[13]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[14]

-

Ignition Sources: Ensure the work area is free of heat, sparks, and open flames. Use spark-proof equipment and ground all containers during transfers to prevent static discharge.[15]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable liquids.[15] It should be stored away from strong oxidizing agents, bases, and reducing agents.[15]

Quality Control (QC) Protocol

Verifying the purity of the starting material is critical for reaction stoichiometry and minimizing side-product formation. A multi-step QC analysis is recommended.

Typical QC Workflow:

-

Gas Chromatography (GC):

-

Purpose: To determine the purity percentage and detect volatile impurities.

-

Method: Use a non-polar capillary column (e.g., DB-1 or DB-5). A typical temperature program would be: 50 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

-

Validation: The primary peak should correspond to >97% of the total integrated area.

-

-

NMR Spectroscopy (¹H and ¹⁹F):

-

Purpose: To confirm structural identity and detect isomeric or non-volatile impurities.

-

Method: Dissolve ~10-20 mg of the sample in 0.6 mL of CDCl₃. Acquire ¹H and ¹⁹F spectra.

-

Validation: The ¹H spectrum should show only the expected aromatic and aldehyde protons. The ¹⁹F spectrum is highly sensitive to isomeric impurities, which would appear as a separate set of signals.

-

-

Water Content (Karl Fischer Titration):

-

Purpose: To quantify water content, which can interfere with moisture-sensitive reactions (e.g., Grignard additions).

-

Validation: For most applications, a water content of <0.05% (500 ppm) is acceptable.

-

Applications in Synthesis: A Versatile Synthon

The reactivity of this compound can be logically divided into two domains: reactions at the aldehyde and potential modifications of the aromatic ring. The electron-withdrawing nature of the fluorine atoms activates the aldehyde carbonyl towards nucleophilic attack.

Caption: Common reaction pathways involving the aldehyde group.

Field Insights:

-

Reductive Amination: This is a highly reliable method for introducing nitrogen-containing moieties, crucial for synthesizing many pharmaceutical scaffolds. The reaction proceeds by forming an intermediate iminium ion, which is then reduced in situ by reagents like sodium triacetoxyborohydride (STAB).

-

Grignard and Organolithium Additions: These classic carbon-carbon bond-forming reactions proceed efficiently to yield secondary alcohols. The resulting alcohol can then be used in further transformations, such as oxidation to a ketone or substitution reactions.[7]

-

Nucleophilic Aromatic Substitution (SₙAr): While the aldehyde is the more reactive site, the trifluorinated ring can undergo SₙAr reactions under forcing conditions with potent nucleophiles (e.g., alkoxides, thiolates). The fluorine atoms activate the ring towards attack, but the substitution pattern is complex and may lead to mixtures of products. This pathway is less common but offers a route to further functionalize the aromatic core.

Conclusion

This compound is more than a simple reagent; it is an enabling tool for the synthesis of complex, high-value molecules. Its well-defined physical properties, predictable spectroscopic profile, and versatile reactivity make it a reliable choice for researchers in drug development and materials science. By adhering to the rigorous handling, storage, and QC protocols outlined in this guide, scientists can confidently and safely leverage the unique advantages conferred by its trifluorinated structure to advance their research objectives.

References

- 1. scbt.com [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4,5-トリフルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,3,5-Trichlorobenzaldehyde(56961-75-2) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. colorado.edu [colorado.edu]

- 12. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,3,5-Trifluorobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,5-Trifluorobenzaldehyde, a key fluorinated building block in modern organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the molecule's properties, synthesis, and potential applications, with a focus on the underlying chemical principles that govern its utility.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is an aromatic aldehyde distinguished by the presence of three fluorine atoms on the benzene ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex chemical entities.

The aldehyde functional group is electron-withdrawing through resonance, while the fluorine atoms exert a powerful inductive electron-withdrawing effect. The cumulative effect of these substituents deactivates the aromatic ring towards electrophilic substitution but activates the aldehyde carbonyl group for nucleophilic attack, a crucial aspect for its synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 160.09 g/mol | [1][2] |

| Molecular Formula | C₇H₃F₃O | [1][3] |

| CAS Number | 126202-23-1 | [1][2] |

| Appearance | Liquid (at standard conditions) | [2] |

| Boiling Point | 165 °C (lit.) | [2] |

| Density | 1.407 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.478 (lit.) | [2] |

| Flash Point | 57.8 °C (136.0 °F) - closed cup | [2] |

| InChI Key | RQUNVQGCKIBORD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1C=O)F)F)F | [1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through the formylation of a suitable trifluorinated benzene precursor. A robust and industrially relevant method is the lithiation of 1,2,4-trifluorobenzene followed by reaction with a formylating agent. This approach leverages the directed ortho-metalation principle, where the existing fluorine atoms guide the position of lithiation.

Synthetic Pathway: Formylation of 1,2,4-Trifluorobenzene

A plausible and documented process for preparing 2,3,5-trihalobenzaldehydes involves the reaction of a 1,2,4-trihalobenzene with a strong base to generate an organometallic intermediate, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF)[4].

Experimental Protocol: Synthesis of this compound[6]

Objective: To synthesize this compound from 1,2,4-Trifluorobenzene.

Materials:

-

1,2,4-Trifluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1,2,4-Trifluorobenzene and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to a low temperature, typically between -60°C and -80°C, using a dry ice/acetone bath. This low temperature is critical to prevent unwanted side reactions and decomposition of the organolithium intermediate[4].

-

A solution of n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -60°C. The reaction mixture is stirred at this temperature for a designated period to ensure complete formation of the lithiated intermediate. The regioselectivity of this step is directed by the fluorine atoms.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains low. The reaction is stirred for an additional period at low temperature before being allowed to warm slowly to room temperature.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with dilute hydrochloric acid and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Causality and Self-Validation

-

Anhydrous Conditions: The use of a strong organometallic base like n-BuLi necessitates strictly anhydrous (water-free) conditions. Any moisture would protonate the n-BuLi and the lithiated intermediate, terminating the reaction. Flame-drying glassware and using anhydrous solvents are essential self-validating steps.

-

Low-Temperature Control: The stability of the aryl lithium intermediate is paramount. Maintaining temperatures below -60°C prevents side reactions such as elimination or reaction with the solvent[4]. Monitoring the internal reaction temperature provides a real-time check on the reaction's integrity.

-

Controlled Addition: Dropwise addition of both n-BuLi and DMF manages the exothermic nature of the reactions, preventing temperature spikes that could lead to byproducts.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery and Organic Synthesis

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[5]. This compound serves as a versatile starting material for introducing the 2,3,5-trifluorophenyl moiety into potential drug candidates and other high-value organic compounds.

Role as a Synthetic Intermediate

The reactivity of the aldehyde group allows this compound to participate in a wide array of classical organic reactions:

-

Reductive Amination: To synthesize fluorinated benzylamines, which are common substructures in pharmaceuticals.

-

Wittig Reaction: For the formation of fluorinated alkenes.

-

Grignard and Organolithium Additions: To create fluorinated secondary alcohols, which can be further functionalized.

-

Condensation Reactions: Such as Knoevenagel or Aldol condensations, to build molecular complexity.

While specific drug candidates containing the this compound-derived moiety are proprietary or in early-stage development, its isomers are found in various applications. For instance, other trifluorobenzaldehyde isomers are used in the synthesis of antitumor agents, agrochemicals, and materials for liquid crystals[5][6]. By analogy, this compound is a highly promising building block for similar applications, offering a unique substitution pattern for fine-tuning molecular properties.

Logical Relationship of Properties to Applications

Caption: Relationship between properties and applications.

Section 4: Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1].

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists[1].

References

- 1. chemimpex.com [chemimpex.com]

- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. WO1995007877A1 - Process of preparing 2,3,5-trihalobenzaldehyde - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Spectroscopic Guide to 2,3,5-Trifluorobenzaldehyde

Introduction

In the landscape of pharmaceutical and materials science research, fluorinated organic compounds hold a position of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2,3,5-Trifluorobenzaldehyde (CAS No. 126202-23-1) is a key aromatic building block utilized in the synthesis of complex molecules where such modulation is desired.[1][2] Its precise chemical structure and purity are foundational to the success of subsequent synthetic steps and the properties of the final product.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document not only presents the spectral data but also explains the underlying principles and experimental causality, ensuring that researchers, scientists, and drug development professionals can confidently identify and verify this critical reagent.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's physical characteristics is the first step in its comprehensive analysis.

| Property | Value | Reference |

| CAS Number | 126202-23-1 | |

| Molecular Formula | C₇H₃F₃O | |

| Molecular Weight | 160.09 g/mol | |

| Boiling Point | 165 °C | [3] |

| Density | 1.407 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.478 | [3] |

Below is the chemical structure with standardized numbering for unambiguous spectral assignment.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For fluorinated compounds, multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are essential for complete characterization due to the prevalence of through-bond scalar (J) couplings between these nuclei.

Expertise & Experience: Interpreting the Spectra

The presence of three distinct fluorine atoms creates a complex yet highly informative spectral pattern. The key to interpretation lies in analyzing the chemical shifts (δ), which indicate the electronic environment of each nucleus, and the coupling constants (J), which reveal connectivity.

-

¹H NMR: We expect to see signals for the aldehydic proton (-CHO) and the two aromatic protons (H4, H6). The aldehydic proton will appear significantly downfield (>9.5 ppm) and may show small couplings to the aromatic protons and fluorine atoms. The aromatic protons will be split by each other and by the neighboring fluorine atoms, resulting in complex multiplets.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbon (C7) is characteristic, appearing far downfield (~185-190 ppm). The fluorinated carbons (C2, C3, C5) will appear as doublets (or more complex multiplets) due to one-bond ¹JCF coupling, which is typically very large (240-260 Hz). Carbons adjacent to the fluorinated carbons will also show smaller ²JCF or ³JCF couplings.

-

¹⁹F NMR: This is often the most revealing spectrum. We expect three distinct signals for F2, F3, and F5. Their chemical shifts are indicative of their position on the ring. The signals will be split by couplings to the aromatic protons and potentially smaller through-space or long-range couplings to each other, providing definitive structural confirmation.[4] While specific experimental data is proprietary to suppliers, a typical spectrum can be predicted based on established principles.[5][6]

Predicted Spectral Data Summary

The following table outlines the expected NMR spectral data based on established substituent effects and data from analogous fluorinated aromatic compounds.

| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H | -CH O (H7) | ~10.2 | t, ⁴JHF ≈ 1-2 Hz |

| Ar-H (H6) | ~7.8 | ddd, ³JHH ≈ 8, ⁴JHF ≈ 6, ⁵JHF ≈ 2 | |

| Ar-H (H4) | ~7.6 | ddd, ³JHH ≈ 8, ³JHF ≈ 9, ⁴JHF ≈ 6 | |

| ¹³C | -C HO (C7) | ~186 | d, ²JCF ≈ 25-30 Hz |

| C -CHO (C1) | ~128 | m | |

| C -F (C2) | ~158 | ddd, ¹JCF ≈ 255, ²JCF ≈ 20, ²JCF ≈ 4 | |

| C -F (C3) | ~155 | ddd, ¹JCF ≈ 250, ²JCF ≈ 20, ²JCF ≈ 4 | |

| C -H (C4) | ~118 | d, ²JCF ≈ 22 Hz | |

| C -F (C5) | ~160 | ddd, ¹JCF ≈ 260, ²JCF ≈ 22, ²JCF ≈ 4 | |

| C -H (C6) | ~120 | d, ²JCF ≈ 25 Hz | |

| ¹⁹F | F at C2 | ~ -115 | m |

| F at C3 | ~ -130 | m | |

| F at C5 | ~ -110 | m |

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups.

Expertise & Experience: Interpreting the Spectrum

The IR spectrum of this compound is dominated by absorptions from the aldehyde group, the aromatic ring, and the carbon-fluorine bonds.

-

Aldehyde Group: The most prominent feature is the intense C=O (carbonyl) stretching vibration. For an aromatic aldehyde, this peak is expected at a slightly lower wavenumber than for a saturated aldehyde due to conjugation.[7] A value around 1700-1710 cm⁻¹ is typical.[8][9] Additionally, two weaker but highly diagnostic C-H stretching bands for the aldehyde proton are expected around 2700-2780 cm⁻¹ and 2800-2860 cm⁻¹ .[7]

-

Aromatic Ring: Aromatic C=C stretching vibrations appear as a series of sharp bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed as a weaker band just above 3000 cm⁻¹ .

-

C-F Bonds: The C-F stretching vibrations are very strong and occur in the fingerprint region, typically between 1100-1300 cm⁻¹ . The presence of multiple strong bands in this region is a clear indicator of the trifluorinated structure.

Spectral Data Summary

Based on publicly available spectra and established correlation tables, the key IR absorptions are summarized below.[10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium-Weak | Aromatic C-H Stretch |

| ~2860, ~2770 | Weak | Aldehydic C-H Stretch (Fermi doublet)[12] |

| ~1705 | Strong, Sharp | C=O Carbonyl Stretch (Conjugated) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1250, ~1150 | Very Strong | C-F Stretch |

| ~880 | Strong | C-H Out-of-plane Bend |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern technique that allows for rapid analysis of liquid or solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of the molecular weight and offering insights into its structure.

Expertise & Experience: Interpreting the Spectrum

Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

-

Molecular Ion (M⁺•): The parent peak, corresponding to the intact molecule, will be observed at m/z = 160 . This peak should be relatively intense due to the stability of the aromatic ring.

-

Key Fragments: The fragmentation of aromatic aldehydes typically proceeds through characteristic losses. We can confidently predict the following fragmentation pathways based on established principles for halogenated aromatic compounds.[13][14]

-

[M-1]⁺ (m/z 159): Loss of the aldehydic hydrogen radical (•H) is a very common initial fragmentation step for aldehydes.

-

[M-29]⁺ (m/z 131): Loss of the entire aldehyde group as a formyl radical (•CHO) is also highly characteristic.

-

[M-19]⁺ (m/z 141): Loss of a fluorine radical (•F) is possible, though less common as a primary fragmentation than loss of H or CHO.

-

The resulting C₆H₂F₃⁺ ion (m/z 131) can further fragment, but this will be the most significant fragment confirming the core structure.

-

Proposed Fragmentation Pathway

The logical flow of fragmentation provides a structural fingerprint of the molecule.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this compound, as it provides separation from any potential impurities before mass analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a synergistic application of NMR, IR, and MS. The characteristic downfield aldehyde proton in ¹H NMR, the large C-F coupling constants in ¹³C NMR, and the three distinct signals in ¹⁹F NMR provide a definitive map of the molecular skeleton. This is corroborated by the strong C=O and C-F stretching vibrations in the IR spectrum. Finally, mass spectrometry confirms the molecular weight of 160 g/mol and shows a predictable fragmentation pattern involving the loss of the aldehyde group. Together, these techniques form a robust, self-validating protocol for the quality assurance of this essential synthetic building block.

References

- 1. scbt.com [scbt.com]

- 2. 126202-23-1|this compound|BLD Pharm [bldpharm.com]

- 3. 2,3,5-Ttrifluorobenzaldehyde | 126202-23-1 [chemicalbook.com]

- 4. 2,3,5-Ttrifluorobenzaldehyde(126202-23-1) 19FNMR [m.chemicalbook.com]

- 5. 126202-23-1 | 2,3,5-trifluorobenzaldehído | this compound - Capot Químico [capotchem.com]

- 6. 126202-23-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

solubility of 2,3,5-Trifluorobenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3,5-Trifluorobenzaldehyde in Organic Solvents

Abstract

This compound is a key fluorinated intermediate whose utility in drug discovery and fine chemical synthesis is fundamentally linked to its behavior in solution.[1][2] This guide provides a comprehensive analysis of the solubility of this compound. Moving beyond simple data recitation, we delve into the core physicochemical principles governing its solubility, offer a predictive framework for solvent selection, and provide a rigorous, self-validating experimental protocol for quantitative determination. This document is intended for researchers, process chemists, and drug development professionals who require a deep, practical understanding of how to effectively utilize this compound in various organic media.

Introduction: The Significance of this compound

Fluorinated organic compounds have become indispensable in modern medicinal chemistry and materials science.[3] The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its electronic properties, metabolic stability, lipophilicity, and binding affinity for biological targets.[4] this compound (TFBA) is a prime example of such a valuable building block. Its trifluorinated phenyl ring and reactive aldehyde group make it a versatile precursor for synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs).[1][5]

A thorough understanding of TFBA's solubility is not merely academic; it is a critical prerequisite for successful reaction design, purification, crystallization, and formulation. This guide provides the theoretical foundation and practical methodologies required to master the solution behavior of this important intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃F₃O | PubChem[6] |

| Molecular Weight | 160.09 g/mol | PubChem[6] |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 1.407 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | ~165 °C | Sigma-Aldrich |

| CAS Number | 126202-23-1 | ChemicalBook[7] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[8][9] For this compound, we must consider its unique structural features:

-

The Aromatic Ring: The benzene core is inherently nonpolar and favors interactions with other nonpolar or aromatic solvents through van der Waals forces and π-π stacking.

-

The Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar, creating a significant dipole moment. This group can act as a hydrogen bond acceptor but not a donor.

-

The Fluorine Substituents (-F): The three C-F bonds are highly polar due to fluorine's extreme electronegativity. This introduces strong dipole moments across the ring, increasing the molecule's overall polarity compared to benzaldehyde.

These features result in a molecule with a complex polarity profile: a nonpolar aromatic base functionalized with multiple polar groups. This structure dictates its solubility across different solvent classes.

Caption: Logical relationship between TFBA's features and solvent classes.

Predicted Solubility Profile

Based on the principles above, a predicted solubility profile for this compound can be established. This serves as a practical starting point for solvent screening in any research or development setting.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Class | Key Intermolecular Force | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Acetone (CH₃COCH₃) | Polar Aprotic | Dipole-Dipole | High | The strong dipole of acetone's carbonyl group interacts favorably with the polar C=O and C-F groups of TFBA. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | High | As a highly polar aprotic solvent, DMSO is an excellent solvent for polar molecules like TFBA. |

| Tetrahydrofuran (THF) | Polar Aprotic | Dipole-Dipole | High | The ether oxygen in THF can act as a hydrogen bond acceptor and its polarity is sufficient to dissolve TFBA readily. |

| Ethanol (CH₃CH₂OH) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | Ethanol can act as a hydrogen bond donor to the aldehyde oxygen, and its polarity matches well with TFBA. |

| Methanol (CH₃OH) | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High | Similar to ethanol, methanol's high polarity and hydrogen bonding capability ensure high solubility. |

| Dichloromethane (DCM) | Moderately Polar | Dipole-Dipole | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds, including moderately polar ones like TFBA. |

| Toluene (C₆H₅CH₃) | Nonpolar (Aromatic) | van der Waals, π-π Stacking | Medium to High | The aromatic nature of toluene allows for favorable π-π stacking with the benzene ring of TFBA, promoting solubility. |

| Hexane (C₆H₁₄) | Nonpolar (Aliphatic) | van der Waals | Low | The significant polarity mismatch between TFBA and the nonpolar hexane results in weak intermolecular forces and poor solubility. |

| Water (H₂O) | Polar Protic | Hydrogen Bonding | Very Low / Insoluble | Despite its polarity, TFBA cannot donate hydrogen bonds and its large fluorinated aromatic ring is hydrophobic, leading to very poor aqueous solubility. |

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to precise quantification, a robust experimental method is essential. The equilibrium shake-flask method is the gold standard for determining the solubility of a compound in a solvent.[10] The following protocol is designed as a self-validating system.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (≥97% purity)

-

Selected organic solvent (HPLC grade)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial. "Excess" is critical and is confirmed by the visible presence of undissolved liquid TFBA after equilibration.

-

Add a known volume of the selected solvent (e.g., 10 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration (Trustworthiness Check #1):

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation speed.

-

Equilibrate for at least 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The concentration should be constant between the later time points.[10]

-

-

Phase Separation & Sampling:

-

Stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved TFBA to settle.

-

Carefully draw a sample from the clear, supernatant solvent phase using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial. This step is crucial to remove any micro-droplets of undissolved solute.

-

-

Dilution and Analysis (Self-Validation Check #2):

-

Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a pre-validated HPLC or GC method. A proper calibration curve (minimum 5 points, R² > 0.999) must be generated using standards of known TFBA concentration.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as g/L or mol/L.

-

Caption: Experimental workflow for shake-flask solubility determination.

Conclusion

While publicly available quantitative data for the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for a highly predictive assessment of its behavior in various organic solvents. The molecule's dual polar and nonpolar characteristics suggest high solubility in polar aprotic and protic solvents, moderate to high solubility in aromatic solvents, and poor solubility in nonpolar aliphatic solvents and water. For applications requiring precise quantitative data, the detailed shake-flask protocol provided herein offers a reliable and scientifically sound method for its determination. This combination of theoretical prediction and practical methodology equips researchers with the necessary tools to confidently handle and utilize this compound in their synthetic and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 6. This compound | C7H3F3O | CID 2776950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,5-Ttrifluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to 2,3,5-Trifluorobenzaldehyde for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 2,3,5-trifluorobenzaldehyde, a key building block in modern medicinal chemistry and materials science. We will delve into its commercial availability, synthesis, spectroscopic characterization, safety protocols, and its applications in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and improved membrane permeability are just some of the benefits that have made organofluorine compounds indispensable in drug discovery. This compound, with its unique substitution pattern, offers a versatile platform for the synthesis of complex molecular architectures and has emerged as a valuable intermediate in the development of kinase inhibitors and other targeted therapies.

Commercial Availability

This compound is commercially available from a range of suppliers, catering to both research and bulk quantity needs. Purity levels and available quantities can vary, so it is crucial to select a supplier that meets the specific requirements of your research.

| Supplier | Product Number | Purity | Available Quantities |

| Alfa Aesar | B20340 | 97% | 1g, 5g |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | AAM125035 | 98% | Custom |

| J & K SCIENTIFIC LTD. | Not specified | 98% | 1g, 5g |

| Santa Cruz Biotechnology | sc-260336 | Not specified | Inquire |

| ChemicalBook | CB7347908 | 99% | 1KG, 50000KG/month |

Note: Availability and product details are subject to change. Please consult the suppliers' websites for the most current information.

While some major suppliers like Sigma-Aldrich have discontinued certain product lines of this compound, a healthy supply chain remains for this important reagent.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of trifluoromethylbenzaldehydes often involves the fluorination of a corresponding trichloromethyl precursor. A general method, adapted from patent literature, is described below. This process involves the reaction of a trichloromethyl benzal chloride with hydrogen fluoride, followed by hydrolysis.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of trifluoromethylbenzaldehydes.

Detailed Experimental Protocol

Materials:

-

Meta-trichloromethylbenzal chloride (1.0 eq)

-

Anhydrous Hydrogen Fluoride (3.0 - 20.0 eq)

-

Aqueous Sulfuric Acid (93%)

-

Dichloromethane

-

Aqueous Sodium Bicarbonate

-

Autoclave reactor

-

Standard glassware for extraction and distillation

Procedure:

-

Fluorination:

-

Charge the autoclave with meta-trichloromethylbenzal chloride (500 g).

-

Evacuate the system to remove air and moisture.

-

Introduce anhydrous hydrogen fluoride gas (162 g) into the autoclave.

-

Heat the reaction mixture to 80°C, maintaining a pressure of 16-22 kg/cm ² by venting the byproduct, hydrogen chloride gas.

-

Monitor the reaction's progress using gas chromatography until the starting material is consumed.

-

Once complete, cool the reactor to 30°C and carefully vent the excess hydrogen fluoride gas.

-

Flush the system with nitrogen gas to remove any residual acidic gases.

-

-

Hydrolysis and Work-up:

-

Transfer the crude reaction mass (approx. 415 g) to a suitable reaction vessel.

-

Slowly add aqueous sulfuric acid (834 g, 93%) to the crude product at 80-85°C.

-

Stir the mixture at this temperature and monitor the hydrolysis by gas chromatography.

-

Upon completion, pour the reaction mass into chilled water (-10 to 5°C).

-

Extract the product with dichloromethane.

-

Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Spectroscopic Data and Physical Properties

Accurate characterization of this compound is essential for its use in synthesis. Below are its key physical properties and a description of its expected spectroscopic features.

| Property | Value |

| CAS Number | 126202-23-1 |

| Molecular Formula | C₇H₃F₃O |

| Molecular Weight | 160.09 g/mol |

| Boiling Point | 165 °C (lit.) |

| Density | 1.407 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.478 (lit.) |

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the aromatic protons due to proton-fluorine coupling. The aldehydic proton will appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon and the aromatic carbons, with splitting patterns indicative of carbon-fluorine coupling.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Safety and Handling

This compound is a flammable liquid and an irritant. Proper safety precautions must be taken when handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

-

Handling: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The unique electronic properties of this compound make it a valuable synthon for introducing the 2,3,5-trifluorophenyl moiety into target molecules. This is particularly relevant in the synthesis of kinase inhibitors, where the fluorine atoms can modulate the compound's interaction with the enzyme's active site.

Representative Reaction: Suzuki Coupling

A common application of fluorinated aromatic compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. While this compound itself would not typically be a direct partner in a Suzuki coupling, the corresponding boronic acid or halide derivative is a key intermediate. The aldehyde functionality can be introduced before or after the coupling reaction.

Caption: A generalized scheme for a Suzuki coupling reaction involving a trifluorophenyl derivative.

The aldehyde group of this compound can be utilized in a variety of subsequent reactions, such as reductive aminations, Wittig reactions, and aldol condensations, to build molecular complexity and generate libraries of compounds for biological screening. The presence of the trifluorinated ring often imparts favorable properties to the final products, making this a strategic starting material in drug discovery programs.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and materials science. Its unique trifluorophenyl scaffold allows for the introduction of fluorine atoms into target molecules, often leading to improved biological activity and pharmacokinetic properties. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers aiming to leverage its potential in their work.

A Technical Guide to the Electrophilic Nature of 2,3,5-Trifluorobenzaldehyde: A Cornerstone for Advanced Synthesis

Executive Summary

2,3,5-Trifluorobenzaldehyde is a highly versatile synthetic intermediate whose value is fundamentally rooted in the pronounced electrophilicity of its carbonyl carbon. The strategic placement of three electron-withdrawing fluorine atoms on the aromatic ring significantly modulates the electronic landscape of the molecule, rendering it an exceptionally potent electrophile for a wide array of chemical transformations. This guide provides an in-depth analysis of the structural and electronic factors governing its reactivity. We will dissect the inductive and resonance effects at play, present a framework for quantifying its electrophilic character, and provide detailed protocols for its application in key synthetic reactions. This document is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of this fluorinated building block for the synthesis of complex molecules in medicinal chemistry, materials science, and agrochemicals.

Introduction: The Strategic Role of Fluorine in Modulating Reactivity

In modern organic synthesis, fluorinated aromatic compounds have become indispensable building blocks.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] When appended to a benzaldehyde scaffold, fluorine's strong electronegativity profoundly influences the reactivity of the aldehyde functional group.

The electrophilicity of an aldehyde—its propensity to accept an electron pair from a nucleophile—is a critical determinant of its reaction kinetics and synthetic utility. This property is primarily governed by the partial positive charge (δ+) on the carbonyl carbon. By placing strongly electron-withdrawing substituents on the aromatic ring, this partial positive charge can be intensified, thus "activating" the aldehyde for nucleophilic attack. This compound serves as a prime example of this activation, where the cumulative electronic effects of three fluorine atoms create a highly reactive and valuable synthetic tool.

Electronic Profile and Structural Rationale for Enhanced Electrophilicity

The heightened electrophilicity of this compound is not merely an empirical observation but a direct consequence of fundamental electronic principles. The three fluorine atoms, positioned at the C2 (ortho), C3 (meta), and C5 (meta) positions relative to the aldehyde, exert a powerful electron-withdrawing influence.

-

Inductive Effect (-I): Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong through-bond electron withdrawal. This inductive effect acidifies the ring protons and, more importantly, pulls electron density away from the carbonyl carbon, increasing its δ+ character and making it a more attractive target for nucleophiles. All three fluorine atoms contribute significantly to this effect.

-

Resonance Effect (+R): While fluorine possesses lone pairs that can be donated into the aromatic system via resonance, this effect is weak compared to its powerful inductive pull. Furthermore, with fluorine atoms at the ortho and meta positions, resonance donation towards the aldehyde group is less effective compared to a para-substituent. Consequently, the electron-withdrawing inductive effect is the dominant factor governing the molecule's electronic nature.

The following diagram illustrates the dominant inductive withdrawal that enhances the electrophilicity of the carbonyl carbon.

References

The Strategic deployment of 2,3,5-Trifluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of Fluorine in Drug Design and the Unique Proposition of 2,3,5-Trifluorobenzaldehyde

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, binding affinity, lipophilicity, and pKa of a drug candidate.[1] This has led to a surge in the development of fluorinated pharmaceuticals across a spectrum of therapeutic areas, including oncology, virology, and neurology.

Within the arsenal of fluorinated building blocks, this compound emerges as a particularly intriguing synthon. Its distinct trifluorination pattern on the aromatic ring presents a unique electronic and steric profile, offering medicinal chemists a versatile platform for the synthesis of novel bioactive molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, delving into its role in the synthesis of kinase inhibitors and other therapeutic agents, detailing relevant synthetic protocols, and examining the structure-activity relationships of its derivatives.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] As such, kinase inhibitors have become a major class of targeted therapeutics. The 2,3,5-trifluorophenyl moiety, readily introduced through this compound, has been identified as a valuable component in the design of novel kinase inhibitors.

A key patent in the field of oncology discloses the use of this compound as a crucial intermediate in the synthesis of a series of trifluoromethyl-substituted benzamide compounds designed as kinase inhibitors.[2][3] While the patent covers a broad class of compounds, it specifically lists this compound as a starting material, highlighting its importance in accessing molecules with the desired substitution pattern for potent kinase inhibition.[3]

The rationale behind incorporating the 2,3,5-trifluorophenyl group lies in its ability to modulate the electronic properties of the molecule, potentially enhancing binding interactions with the target kinase. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of the kinase, leading to improved potency and selectivity.

Synthetic Pathways and Key Reactions

The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures. Two of the most powerful and widely employed reactions in this context are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4] This reaction is instrumental in the synthesis of a wide array of bioactive molecules, including anticancer and antimicrobial agents.[5]

Conceptual Experimental Workflow: Knoevenagel Condensation

Caption: General workflow for the Knoevenagel condensation.

Detailed Protocol: Base-Catalyzed Knoevenagel Condensation of this compound with Malononitrile

-

Materials:

-

This compound (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (catalytic amount, e.g., 0.1 eq)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, (2,3,5-trifluorobenzylidene)malononitrile, will often precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

This protocol, adapted from general procedures for Knoevenagel condensations, provides a straightforward method for synthesizing α,β-unsaturated compounds from this compound.[5][6]

Wittig Reaction: Olefination for Diverse Scaffolds

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[7][8] This reaction is highly versatile and allows for the introduction of a wide range of substituents, making it a valuable tool in drug discovery.

Conceptual Experimental Workflow: Wittig Reaction

Caption: General workflow for the Wittig reaction.

Detailed Protocol: Synthesis of a Stilbene Derivative via Wittig Reaction

-

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (1.0 eq, solution in hexanes)

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and syringe techniques

-

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C and add n-butyllithium dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction.

-

After stirring for 30 minutes at 0 °C, add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

-

This protocol, based on established Wittig reaction procedures, can be adapted to use a variety of phosphonium ylides to generate a diverse range of alkene products from this compound.[7][9]

Structure-Activity Relationships (SAR): The Impact of the 2,3,5-Trifluoro Substitution Pattern

The specific placement of the three fluorine atoms in this compound has significant implications for the biological activity of its derivatives. While a comprehensive SAR study for this specific substitution pattern is still emerging, we can extrapolate from the broader principles of fluorine in medicinal chemistry and the known SAR of related compounds.

Logical Relationship: Fluorine Substitution and Biological Activity

References

- 1. mdpi.com [mdpi.com]

- 2. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction with 2,3,5-Trifluorobenzaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Olefination of an Electron-Deficient Aromatic Core

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1] This guide provides a detailed exploration of the Wittig reaction as applied to 2,3,5-trifluorobenzaldehyde, an electron-deficient aromatic aldehyde. The presence of three strongly electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the aldehyde, a factor that must be carefully considered in experimental design.

Electron-poor aromatic aldehydes are often excellent substrates for the Wittig reaction, frequently reacting with high efficiency and speed.[2] This enhanced reactivity stems from the increased electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the phosphorus ylide. These application notes will delve into the mechanistic nuances, provide detailed protocols for achieving desired stereochemical outcomes, and discuss alternative strategies such as the Horner-Wadsworth-Emmons (HWE) reaction.

Mechanistic Considerations and Stereochemical Control

The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide employed.[3] Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents attached to the carbanionic center.

-

Non-stabilized ylides , bearing alkyl or other electron-donating groups, are highly reactive and typically yield (Z)-alkenes with moderate to high selectivity under standard conditions.[3]

-

Stabilized ylides , featuring electron-withdrawing groups such as esters or ketones, are less reactive but afford (E)-alkenes with high selectivity.[3]

-

Semi-stabilized ylides , like benzylidenetriphenylphosphorane, often provide mixtures of (E) and (Z)-isomers.

The generally accepted mechanism for the Wittig reaction involves the formation of a four-membered oxaphosphetane intermediate through a [2+2] cycloaddition.[4] The subsequent decomposition of this intermediate to the alkene and triphenylphosphine oxide is the driving force of the reaction.

Visualization of the Wittig Reaction Mechanism

Caption: Generalized mechanism of the Wittig reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Wittig reaction with this compound, targeting either the (Z)- or (E)-alkene product.

Protocol 1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

This protocol is designed for the synthesis of a (Z)-alkene derivative from this compound using a non-stabilized ylide, such as that derived from butyltriphenylphosphonium bromide.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| Butyltriphenylphosphonium bromide | 399.29 | 1.2 | 1.2 | 479 mg |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 10 mL |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 1.1 | 1.1 | 0.44 mL |

| This compound | 160.09 | 1.0 | 1.0 | 160 mg |

| Saturated aq. NH4Cl solution | - | - | - | 10 mL |

| Diethyl ether | - | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | - | - | - | As needed |

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add butyltriphenylphosphonium bromide (479 mg, 1.2 mmol).

-

Add anhydrous THF (10 mL) and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

In a separate flask, dissolve this compound (160 mg, 1.0 mmol) in anhydrous THF (2 mL).

-

Slowly add the aldehyde solution to the ylide mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired (Z)-alkene.

-

Protocol 2: Synthesis of an (E)-Alkene using a Stabilized Ylide